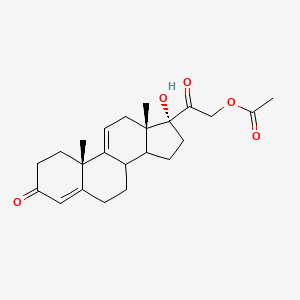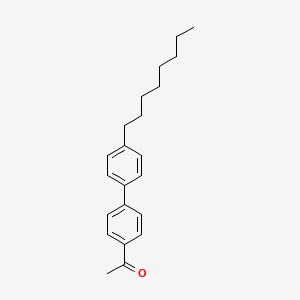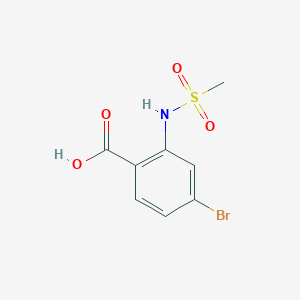
4-Bromo-2-(n-methylsulphonylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(n-methylsulphonylamino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the fourth position and a methylsulphonylamino group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(n-methylsulphonylamino)benzoic acid typically involves the bromination of 2-(n-methylsulphonylamino)benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The bromination reaction is followed by purification steps to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(n-methylsulphonylamino)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulphonylamino group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to yield corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include amines and alcohols.
Scientific Research Applications
4-Bromo-2-(n-methylsulphonylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(n-methylsulphonylamino)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the methylsulphonylamino group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzoic acid: Similar in structure but lacks the methylsulphonylamino group.
2-Methyl-4-bromobenzoic acid: Another similar compound with a different substitution pattern.
4-Bromo-2-(methylsulfonyl)benzoic acid: Similar but with a sulfonyl group instead of a sulphonylamino group.
Uniqueness
4-Bromo-2-(n-methylsulphonylamino)benzoic acid is unique due to the presence of both the bromine atom and the methylsulphonylamino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H8BrNO4S |
|---|---|
Molecular Weight |
294.12 g/mol |
IUPAC Name |
4-bromo-2-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C8H8BrNO4S/c1-15(13,14)10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) |
InChI Key |
ZKLJKIDRLLWIIH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Br)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
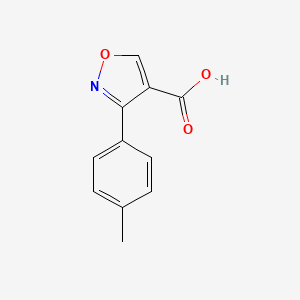
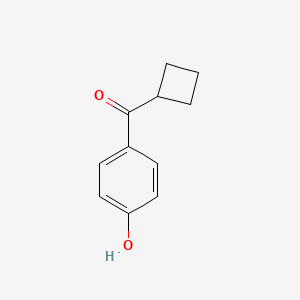
![6-(1,2-dihydroxyethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B8640374.png)
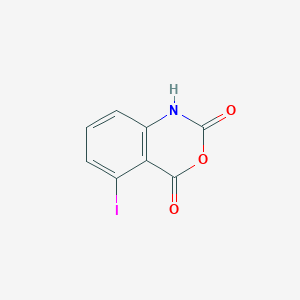
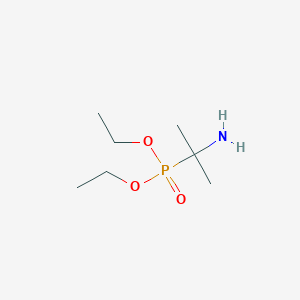


![[2-(Ethenyloxy)ethoxy]benzene](/img/structure/B8640408.png)


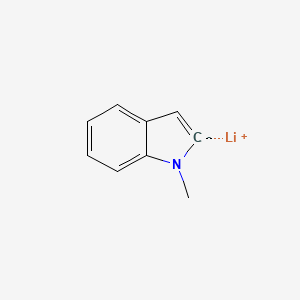
![4-[(Cyclopropylmethyl) amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8640435.png)
